molecular formula C9H8FIO2 B15292153 1-(3-Fluoro-5-iodo-4-methoxyphenyl)ethanone

1-(3-Fluoro-5-iodo-4-methoxyphenyl)ethanone

Katalognummer: B15292153
Molekulargewicht: 294.06 g/mol
InChI-Schlüssel: PXHOIFUHSIMUAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluoro-5-iodo-4-methoxyphenyl)ethanone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a fluorine, iodine, and methoxy group attached to the benzene ring, along with an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-5-iodo-4-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the iodination of 1-(3-fluoro-4-methoxyphenyl)ethanone using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Fluoro-5-iodo-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoro-5-iodo-4-methoxyphenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

    Biochemistry: It is employed in the study of enzyme interactions and as a probe for biochemical assays.

Wirkmechanismus

The mechanism of action of 1-(3-Fluoro-5-iodo-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, which influences the compound’s binding affinity to proteins or enzymes. Additionally, the methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Fluoro-4-methoxyphenyl)ethanone: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    1-(3-Iodo-4-methoxyphenyl)ethanone: Lacks the fluorine atom, which affects its electronic properties and reactivity.

    1-(3-Fluoro-5-methoxyphenyl)ethanone: Lacks the iodine atom, resulting in different chemical behavior.

Uniqueness

1-(3-Fluoro-5-iodo-4-methoxyphenyl)ethanone is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications, offering a combination of reactivity and stability that is not found in similar compounds.

Eigenschaften

Molekularformel

C9H8FIO2

Molekulargewicht

294.06 g/mol

IUPAC-Name

1-(3-fluoro-5-iodo-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8FIO2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3

InChI-Schlüssel

PXHOIFUHSIMUAH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C(=C1)I)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.